molecular formula C30H23N5O2S B12144698 (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12144698
M. Wt: 517.6 g/mol
InChI Key: RJQQIRDPPYXGTQ-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting from 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate precursors.

    Coupling Reactions: The thiazole and triazole rings are coupled together using reagents such as aldehydes or ketones.

    Substitution Reactions: Various substituents, such as the 2-methylphenyl and 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl] groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the double bonds and the nitrogen-containing rings.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the thiazole-triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl and pyrazole rings.

    Reduction Products: Reduced forms of the double bonds and nitrogen-containing rings.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with receptors and altering their signaling pathways.

    Protein Binding: Binding to proteins and affecting their function or stability.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C30H23N5O2S

Molecular Weight

517.6 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H23N5O2S/c1-3-17-37-24-15-13-21(14-16-24)27-22(19-34(32-27)23-10-5-4-6-11-23)18-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)2/h3-16,18-19H,1,17H2,2H3/b26-18-

InChI Key

RJQQIRDPPYXGTQ-ITYLOYPMSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.